

Application Note: Preparation and Standardization of Chloroiridic Acid Solutions

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Compound of Interest

Compound Name: Chloroiridic acid

Cat. No.: B107680

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Introduction

Chloroiridic acid (H_2IrCl_6) and its salts are pivotal in catalysis, electrochemistry, and as precursors for novel therapeutic agents. The precise concentration of iridium in these solutions is critical for experimental reproducibility and the synthesis of iridium-containing compounds. This application note provides detailed protocols for the preparation of **chloroiridic acid** solutions from iridium metal and outlines three robust methods for their standardization: gravimetric analysis, potentiometric titration, and inductively coupled plasma-optical emission spectrometry (ICP-OES). Adherence to these standardized procedures will ensure the accuracy and reliability of experimental outcomes.

Safety Precautions

Chloroiridic acid is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[1] Always handle this chemical inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Ensure adequate ventilation and avoid breathing dust or mist.[2][3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Preparation of Chloroiridic Acid Solution from Iridium Powder

This protocol describes the dissolution of iridium powder in hydrochloric acid using an oxidizing agent.

Materials and Equipment

- Iridium powder (99.95% purity)
- Concentrated hydrochloric acid (HCl), 36-38%
- Chlorine gas (Cl_2) or concentrated nitric acid (HNO_3)
- Pressurized reaction vessel with stirrer and gas inlet/outlet
- Heating mantle
- Filtration apparatus (e.g., Buchner funnel with vacuum flask)
- Volumetric flasks
- Deionized water

Experimental Protocol

- **Reaction Setup:** In a chemical fume hood, add a known mass of iridium powder to the pressurized reaction vessel. For every 1 gram of iridium powder, add 4-8 mL of concentrated hydrochloric acid.^[5]
- **Dissolution:** Seal the reaction vessel and begin stirring. Heat the mixture to between 100°C and 150°C.^[5]
- **Oxidation:**
 - **Method A (Chlorine Gas):** Slowly bubble chlorine gas through the stirred solution at a controlled flow rate (e.g., 200-800 mL/min).^[5] Maintain the reaction under pressure (e.g., 0.1-0.6 MPa) for 3-8 hours, or until the iridium powder is completely dissolved.^[5]

- Method B (Nitric Acid): After initial heating, cautiously add concentrated nitric acid dropwise to the reaction mixture to facilitate the oxidation and dissolution of iridium.
- Removal of Excess Oxidant: Once dissolution is complete, stop the heating and allow the vessel to cool to room temperature. If chlorine gas was used, carefully vent the excess gas through a suitable scrubber. If nitric acid was used, gently heat the solution to a lower temperature (e.g., 85°C) and sparge with an inert gas or add small aliquots of concentrated HCl to drive off residual nitrogen oxides and free chlorine.[5]
- Filtration and Dilution: Filter the resulting dark brown solution to remove any unreacted particulate matter. Quantitatively transfer the filtrate to a volumetric flask and dilute to the desired volume with deionized water to obtain the stock **chloroiridic acid** solution.

Standardization of Chloroiridic Acid Solution

The accurate concentration of the prepared **chloroiridic acid** solution must be determined. The following are three established methods for this purpose.

Gravimetric Analysis

This method relies on the precipitation of iridium as an insoluble salt, which is then ignited to a stable form for weighing.

- Precipitation: Pipette a known volume of the **chloroiridic acid** solution into a beaker. Heat the solution to boiling. Add a solution of ammonium chloride (NH_4Cl) to precipitate ammonium hexachloroiridate ($(\text{NH}_4)_2\text{IrCl}_6$).[6]
- Digestion and Filtration: Allow the precipitate to digest in the hot mother liquor for a period to encourage the formation of larger, more easily filterable crystals. Cool the solution and filter the precipitate through a pre-weighed crucible.
- Washing: Wash the precipitate with a cold, dilute solution of ammonium chloride to remove impurities.
- Drying and Ignition: Dry the crucible and precipitate in an oven. Subsequently, ignite the precipitate in a furnace. The ammonium hexachloroiridate will decompose to metallic iridium.

- **Calculation:** After cooling in a desiccator, weigh the crucible containing the metallic iridium. The concentration of iridium in the original solution can be calculated from the mass of the iridium metal.

Potentiometric Titration

This method involves the titration of the **chloroiridic acid** solution with a standardized reducing agent, monitoring the potential change to determine the equivalence point.

- **Titrant Preparation:** Prepare and standardize a suitable titrant, such as a 0.1 M solution of iron(II) sulfate or titanous chloride.
- **Titration Setup:** Pipette a known volume of the **chloroiridic acid** solution into a beaker. Add an appropriate volume of dilute acid (e.g., HCl) to ensure the correct reaction medium. Insert a platinum indicator electrode and a reference electrode (e.g., saturated calomel electrode) connected to a potentiometer or pH meter.^{[7][8][9]}
- **Titration:** Add the standardized titrant in small increments, recording the potential after each addition.^[9] As the equivalence point is approached, the potential will change more rapidly. Continue adding titrant well past the equivalence point.
- **Endpoint Determination:** Plot the potential versus the volume of titrant added. The equivalence point is the point of maximum inflection on the titration curve. A first or second derivative plot can be used for a more accurate determination of the endpoint.^[8]
- **Calculation:** Calculate the molarity of the **chloroiridic acid** solution using the volume and molarity of the titrant at the equivalence point.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive instrumental technique for determining the elemental composition of a sample.^{[10][11]}

- **Sample Preparation:** Accurately dilute a small, known volume of the **chloroiridic acid** stock solution with a suitable acidic matrix (e.g., 2-5% nitric acid) to bring the iridium concentration within the linear dynamic range of the instrument.^{[12][13]}

- **Calibration Standards:** Prepare a series of calibration standards with known iridium concentrations from a certified iridium standard solution. The concentrations of these standards should bracket the expected concentration of the diluted sample.
- **Instrumental Analysis:** Aspirate the calibration blank, calibration standards, and the prepared sample solution into the ICP-OES instrument.[12] The instrument will measure the intensity of the light emitted at a characteristic wavelength for iridium.
- **Data Analysis:** Generate a calibration curve by plotting the emission intensity versus the concentration of the calibration standards. Determine the concentration of iridium in the diluted sample from its emission intensity using the calibration curve.
- **Calculation:** Calculate the concentration of the original, undiluted **chloroiridic acid** solution, accounting for the dilution factor.

Data Presentation

The quantitative data from the standardization experiments should be summarized for clarity and comparison.

Table 1: Gravimetric Analysis Data

Sample Replicate	Volume of Chloroiridic Acid (mL)	Mass of Iridium Metal (g)	Calculated Concentration (g/L)
1	10.00	0.1052	10.52
2	10.00	0.1055	10.55
3	10.00	0.1051	10.51
Average	10.53		
Std. Dev.	0.02		

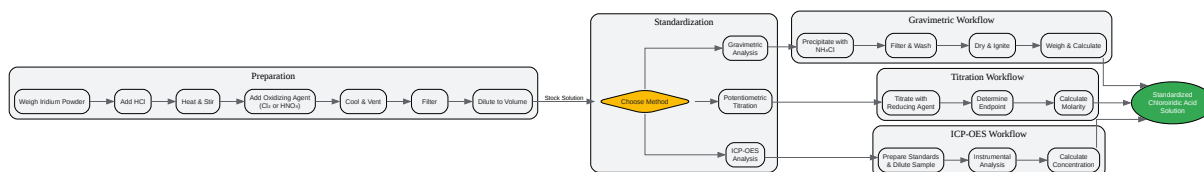
Table 2: Potentiometric Titration Data

Sample Replicate	Volume of Chloroiridic Acid (mL)	Titrant Concentration (M)	Equivalence Point Volume (mL)	Calculated Molarity (M)
1	25.00	0.1015	13.55	0.0550
2	25.00	0.1015	13.60	0.0552
3	25.00	0.1015	13.58	0.0551
Average	0.0551			
Std. Dev.	0.0001			

Table 3: ICP-OES Analysis Data

Sample	Dilution Factor	Measured Ir Concentration (mg/L)	Original Concentration (g/L)
Standard 1	-	1.00	-
Standard 2	-	5.00	-
Standard 3	-	10.00	-
Sample 1	1000	10.54	10.54
Sample 2	1000	10.51	10.51
Sample 3	1000	10.56	10.56
Average	10.54		
Std. Dev.	0.03		

Workflow Diagrams



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Caption: Workflow for the preparation and standardization of **chloroiridic acid**.

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